molecular formula C11H12O3 B110830 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 57441-74-4

6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B110830
CAS RN: 57441-74-4
M. Wt: 192.21 g/mol
InChI Key: UUUDFFGGORMLAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the cyclization of precursor molecules, such as phenylethylaminophtalides, with reagents like polyphosphoric acid. This method likely applies to the synthesis of 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one, with modifications to the starting materials to ensure the correct placement of methoxy groups on the indenone core .

Molecular Structure Analysis

The molecular structure of compounds similar to 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one has been characterized using techniques like X-ray diffraction and NMR assignments. Density Functional Theory (DFT) calculations, including the B3LYP hybrid method and the 6-311++G(2d,p) basis set, have been used to predict and understand the molecular structure and reactivity descriptors such as Fukui functions, local softness, and electrophilicity .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from theoretical studies, which help to understand processes like aromatic demethoxylation. The local reactivity descriptors calculated from DFT studies provide insights into the sites of chemical reactivity and the potential pathways for chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties, such as vibrational frequencies, can be studied using vibrational spectroscopy and quantum chemical calculations. The mid and far FT-IR and FT-Raman spectra, along with DFT calculations, have been used to evaluate the vibrational frequencies and intensities of bands in similar compounds. These studies help to understand the role of pi-electron conjugation and back-donation in the molecular structure, which are crucial for predicting the behavior of 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one .

Scientific Research Applications

1. Diastereoselective Synthesis

  • Summary of Application: The compound is used in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
  • Methods of Application: The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
  • Results or Outcomes: The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

2. Sigma-2 Receptor Selective Ligands

  • Summary of Application: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides, which include the compound, have demonstrated high affinities and selectivities for sigma-2 receptor .
  • Methods of Application: These ligands have been used extensively as study tools in various tumor imaging and therapy .
  • Results or Outcomes: The use of these ligands has contributed to the understanding of the pharmacological functions of sigma-2 receptors, tumor imaging, and cancer therapeutics or adjuvants .

3. Michael Addition Reaction

  • Summary of Application: This compound has been used in the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one .
  • Methods of Application: The reaction involves α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole .
  • Results or Outcomes: The reaction resulted in a variety of compounds with different stability. The possibility of retro-Michael reaction has been examined on the obtained products .

4. Bioactive Molecules

  • Summary of Application: 1-Indanone and similar compounds, including this compound, are bioactive molecules .
  • Methods of Application: These compounds are used for therapy of Alzheimer-like disease and cancer and also used as pharmaceutical intermediates and olefinic polymerization catalysts .
  • Results or Outcomes: The use of these compounds has contributed to the treatment of Alzheimer’s disease and cancer .

5. Synthesis of Complex Isoquinolines and Quinolizidines

  • Summary of Application: This compound has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .
  • Methods of Application: The synthesis involves various organic reactions .
  • Results or Outcomes: The synthesis resulted in more complex isoquinolines and quinolizidines .

6. Alzheimer’s Disease and Cancer Therapy

  • Summary of Application: 1-Indanone derivatives, including this compound, are used for therapy of Alzheimer-like disease and cancer .
  • Methods of Application: These compounds are used as pharmaceutical intermediates and olefinic polymerization catalysts .
  • Results or Outcomes: The use of these compounds has contributed to the treatment of Alzheimer’s disease and cancer .

7. Synthesis of Salsolidine

  • Summary of Application: This compound has been used in the enantioselective synthesis of (S)-salsolidine .
  • Methods of Application: The synthesis involves the addition of MeLi to imine 7 catalyzed by chiral oxazolidine 29 .
  • Results or Outcomes: The synthesis resulted in (S)-salsolidine .

properties

IUPAC Name

6,7-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-9-6-4-7-3-5-8(12)10(7)11(9)14-2/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUDFFGGORMLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2=O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571064
Record name 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one

CAS RN

57441-74-4
Record name 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Akıncıoğlu, Y Akbaba, L Polat Köse… - ChemistrySelect, 2023 - Wiley Online Library
Compounds with 1‐aminoindane motif exhibit vital biological activities in the central nervous system. Therefore, it is very important to synthesize new compounds with this moiety and to …

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